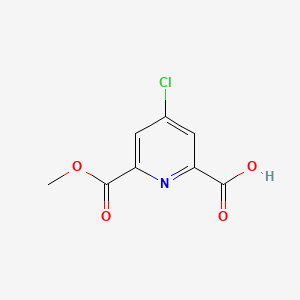

4-Chloro-6-(methoxycarbonyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFNEYJNQSZEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671857 | |

| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293294-71-0 | |

| Record name | 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(methoxycarbonyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-6-(methoxycarbonyl)picolinic acid (CAS 293294-71-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon available data and established chemical principles, this document details its properties, potential synthesis, reactivity, and applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science. The presence of the pyridine ring and the carboxylic acid functionality imparts unique electronic and chelating properties, making them versatile scaffolds for the development of novel therapeutic agents and functional materials. Substituted picolinic acids are key components in a variety of pharmacologically active molecules, including anti-inflammatory, anti-viral, and anti-cancer agents. The specific substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity. This compound, with its chloro and methoxycarbonyl substituents, represents a valuable building block for the synthesis of more complex molecules with tailored biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 293294-71-0 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Molecular Structure and Reactivity

The structure of this compound dictates its chemical behavior and potential for further functionalization.

Caption: Chemical structure of this compound.

The reactivity of this molecule is governed by its three key functional groups: the carboxylic acid, the methyl ester, and the chloro substituent on the electron-deficient pyridine ring.

-

Carboxylic Acid (C2-position): This group can undergo standard reactions of carboxylic acids, such as esterification, amide bond formation, and reduction. Its acidity will be influenced by the electron-withdrawing nature of the pyridine ring and the chloro substituent.

-

Methyl Ester (C6-position): The ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. It can also react with nucleophiles, such as amines, to form amides.

-

Chloro Substituent (C4-position): The chlorine atom is at a position activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the two carboxyl groups. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a key handle for molecular diversification.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Diesterification of 4-Hydroxypyridine-2,6-dicarboxylic acid

-

Suspend 4-hydroxypyridine-2,6-dicarboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

Rationale: The acid-catalyzed esterification is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.

Step 2: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

To the dimethyl 4-hydroxypyridine-2,6-dicarboxylate, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain dimethyl 4-chloropyridine-2,6-dicarboxylate.

Rationale: The hydroxyl group at the 4-position of the pyridine ring can be converted to a chloro group using standard chlorinating reagents.

Step 3: Selective Monohydrolysis

-

Dissolve the dimethyl 4-chloropyridine-2,6-dicarboxylate in a suitable solvent system (e.g., a mixture of THF and water).

-

Cool the solution in an ice bath and add one equivalent of a base, such as lithium hydroxide (LiOH).

-

Stir the reaction at low temperature and monitor its progress carefully to favor the hydrolysis of one ester group.

-

Once the desired product is formed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield this compound.

Rationale: Selective hydrolysis of one of the two ester groups can often be achieved by using a stoichiometric amount of base at low temperatures. The ester at the 2-position may be more sterically hindered, potentially favoring hydrolysis at the 6-position, though this would need to be confirmed experimentally.

Purification

The crude product can be purified using standard laboratory techniques:

-

Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining highly pure material.

-

Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the desired product from impurities.

Spectral Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl ester protons would be observed further upfield. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbonyl carbons of the carboxylic acid and the ester would be the most downfield.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (215.59 g/mol ). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been documented in the searched literature, its structure suggests several potential areas of use for researchers and drug development professionals.

Caption: Potential application areas for this compound.

-

Medicinal Chemistry Scaffold: This molecule serves as a trifunctional building block. The carboxylic acid can be used for amide coupling to introduce various side chains or to link to a biological target. The chloro group can be displaced by nucleophiles to build molecular complexity. The ester provides a handle for further modification or can be maintained as part of the final molecule. The picolinic acid motif itself is a known pharmacophore in many drug candidates.

-

Agrochemical Research: Substituted pyridines are a common feature in herbicides and fungicides. This compound could serve as a starting material for the synthesis of new agrochemicals.

-

Materials Science: The chelating ability of the picolinic acid moiety makes it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its substituted pyridine core provides a versatile platform for the synthesis of a wide range of more complex molecules. While a comprehensive experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and an overview of its potential applications. It is hoped that this technical guide will stimulate further research into this compound and unlock its full potential in medicinal chemistry, agrochemicals, and materials science.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-(methoxycarbonyl)picolinic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Chloro-6-(methoxycarbonyl)picolinic acid. As a key intermediate in pharmaceutical and agrochemical research, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive overview of its spectral characteristics and the foundational principles for their interpretation. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methyl ester, and a chloro substituent on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The electron-withdrawing nature of the nitrogen atom, the carboxylic acid, the ester, and the chlorine atom will cause the ring protons to be deshielded, appearing in the downfield region of the spectrum.[3]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-3 or H-5 |

| ~8.3 - 8.5 | d | 1H | H-3 or H-5 |

| ~4.0 | s | 3H | -OCH₃ |

| ~13.0 - 14.0 | br s | 1H | -COOH |

-

Aromatic Protons (H-3 and H-5): The two aromatic protons will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet.

-

Carboxylic Acid Proton (-COOH): The acidic proton will be highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester will be the most deshielded.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~163 - 168 | C=O (Ester) |

| ~150 - 155 | C-2 or C-6 |

| ~148 - 153 | C-2 or C-6 |

| ~140 - 145 | C-4 |

| ~125 - 130 | C-3 or C-5 |

| ~123 - 128 | C-3 or C-5 |

| ~53 | -OCH₃ |

The chemical shifts of the pyridine ring carbons are influenced by the substituents.[5][6] The presence of the electron-withdrawing chlorine atom and the nitrogen atom will significantly impact the chemical shifts of the adjacent carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Structural Elucidation: Analyze the chemical shifts, integration, and multiplicity to assign the signals to the respective protons and carbons in the molecule.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. This compound has several key functional groups that will give rise to distinct absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730-1750 | Strong | C=O stretch (Ester) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1200-1300 | Strong | C-O stretch (Ester and Carboxylic Acid) |

| ~700-800 | Medium-Strong | C-Cl stretch |

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band due to hydrogen bonding.[7]

-

C=O Stretches: The two carbonyl groups of the ester and carboxylic acid will each have a strong, distinct stretching vibration.[4][8][9] The ester carbonyl typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl.

-

C-O Stretches: The C-O single bonds in the ester and carboxylic acid will also show strong absorption bands.

-

C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions).

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 215 and 217 in an approximate 3:1 ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). The molecular formula is C₈H₆³⁵ClNO₄ and C₈H₆³⁷ClNO₄.

-

Key Fragmentation Pathways:

-

Loss of -OCH₃: A fragment ion at m/z 184/186 would correspond to the loss of the methoxy radical from the ester.

-

Loss of -COOCH₃: A fragment ion at m/z 156/158 would result from the loss of the entire methoxycarbonyl group.

-

Loss of -COOH: A fragment ion at m/z 170/172 would correspond to the loss of the carboxylic acid group.

-

Formation of Acylium Ions: Cleavage of the bonds adjacent to the carbonyl groups can lead to the formation of stable acylium ions, which are often observed as prominent peaks in the mass spectrum.[10][11][12]

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The anticipated NMR, IR, and MS data, grounded in established principles and data from analogous compounds, offer a solid foundation for the structural characterization of this important molecule. The provided experimental protocols serve as a practical guide for researchers undertaking the analysis of this or similar compounds.

References

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 17). Retrieved from [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023, April 30). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved from [Link]

-

IR Spectra: Acids, Alcohols, Esters | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Substituent Effects on the 13 C -NMR Chemical Shifts of the Pyridinic Ring - Sci-Hub. (n.d.). Retrieved from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters | Analytical Chemistry. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]

- 2. 293294-71-0 | this compound - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Solubility of 4-Chloro-6-(methoxycarbonyl)picolinic acid in Organic Solvents

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that governs the behavior of active pharmaceutical ingredients (APIs) and chemical intermediates in various stages of drug discovery, development, and manufacturing.[1][2] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 4-Chloro-6-(methoxycarbonyl)picolinic acid in organic solvents. While specific experimental data for this compound is not broadly published, this document serves as a first-principles guide, combining theoretical considerations with a robust, field-proven experimental protocol. We will explore the molecular structure's influence on solubility, outline the gold-standard shake-flask method for equilibrium solubility determination, detail analytical quantification via HPLC-UV, and discuss the interpretation of results. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Introduction: The Central Role of Solubility

The solubility of an organic compound is its ability to form a homogeneous solution with a solvent. In the pharmaceutical and chemical industries, this fundamental property is a linchpin for success.[3] Poor solubility can lead to significant challenges, including:

-

In Drug Development: Low bioavailability, difficulty in formulation, and unreliable results in in-vitro assays.[2][4]

-

In Chemical Synthesis: Complications in reaction kinetics, purification processes like crystallization, and product isolation.[1][3]

This guide focuses on This compound , a substituted pyridine derivative.[5][6] Such molecules are common building blocks in medicinal chemistry.[7][8][9] Understanding its solubility profile is essential for its effective use as a reagent or its development as a potential API.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11] The solubility of this compound is dictated by the interplay of its distinct functional groups.[10][12][13]

Molecular Structure of this compound:

Key Functional Groups and Their Influence:

-

Picolinic Acid Backbone: The pyridine ring introduces aromaticity and a degree of polarity. The nitrogen atom can act as a hydrogen bond acceptor. The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[10][13]

-

Methoxycarbonyl Group (-COOCH₃): This ester group adds polarity and potential for dipole-dipole interactions.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.[11]

-

Moderate Solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Low Solubility in non-polar solvents (e.g., hexane, toluene), as the polar functional groups cannot form favorable interactions with these solvents.[10][12]

Advanced Concept: Hansen Solubility Parameters (HSP)

For more nuanced predictions, Hansen Solubility Parameters provide a powerful quantitative framework.[14][15] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Dispersion forces (van der Waals)

-

δP: Polar forces (dipole-dipole)

-

δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their respective HSP values are similar.[14] A smaller "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D space indicates higher affinity.[16] While determining the precise HSP for a new compound requires experimentation, this model is invaluable for rationally selecting solvents and solvent blends.[15][16]

Caption: Predicted solute-solvent interactions.

Experimental Determination: The Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining equilibrium solubility.[17][18] It is a robust and reliable technique recommended by regulatory bodies like the OECD.[19][20][21] The method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Protocol: Step-by-Step Methodology

This protocol is adapted from the OECD Guideline 105 and common laboratory practices.[18][19][22]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC-UV system for analysis

2. Preliminary Assessment:

-

Before the definitive experiment, perform a quick test to estimate the approximate solubility.[19][22]

-

Add a small, known amount of the compound (e.g., 2 mg) to a vial.

-

Add the solvent in small increments (e.g., 0.1 mL), vortexing after each addition, until the solid completely dissolves. This provides a rough order-of-magnitude for the final experiment.[22]

3. Definitive Experiment:

-

Step 1: Sample Preparation: Add an excess amount of the solid compound to at least three replicate vials for each solvent. An "excess" ensures that undissolved solid remains at equilibrium. A 5-fold excess based on the preliminary test is a good starting point.[17][22]

-

Step 2: Solvent Addition: Accurately add a known volume of the test solvent to each vial.

-

Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a predetermined period.[18] Equilibrium time must be sufficient for the concentration to become constant; 24 to 48 hours is typical.[4][18] Time points should be tested to confirm equilibrium has been reached.[18]

-

Step 4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let solids settle. Then, centrifuge the vials to pellet the remaining solid.[21]

-

Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial to remove any remaining microscopic particles.[21]

-

Step 6: Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

Caption: Experimental workflow for the shake-flask method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common, robust, and reliable method for quantifying the concentration of dissolved organic compounds.[23][24][25]

Method Development Principles

-

Wavelength Selection (λmax): The compound, containing a substituted pyridine ring, is expected to have a strong UV absorbance. A UV scan of a dilute solution should be performed to identify the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.[26]

-

Column and Mobile Phase: A reverse-phase C18 column is a standard choice for compounds of this polarity. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

-

Calibration: A calibration curve must be constructed using a series of standards of known concentration.[26][27] The peak area response from the HPLC is plotted against concentration. The relationship should be linear over the desired concentration range (typically with an R² > 0.99).[25]

Self-Validating Protocol

-

Linearity: Prepare at least five calibration standards spanning the expected concentration range of the diluted samples. Inject each standard in triplicate. The resulting calibration curve validates the linear response of the detector.

-

Accuracy & Precision: Analyze a Quality Control (QC) sample of a known concentration at the beginning, middle, and end of the analytical run. The calculated concentration should be within ±15% of the nominal value, and the precision (%RSD) of replicate injections should be <15%.

-

Selectivity: The chromatogram should show no interfering peaks from the solvent or impurities at the retention time of the analyte.

Data Analysis and Presentation

The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor.

Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Data Presentation: Results should be presented clearly in a table, allowing for easy comparison across different solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Intermediate Polarity | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

| n-Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |

| SD: Standard Deviation of replicate measurements. |

Conclusion

Determining the solubility of this compound in a range of organic solvents is a critical step in its journey through the chemical and pharmaceutical development pipeline. This guide provides the essential theoretical framework and a detailed, authoritative experimental protocol to achieve this. By combining a predictive understanding based on molecular structure with the empirical rigor of the shake-flask method and HPLC-UV analysis, researchers can generate the high-quality, reliable data necessary for informed decision-making. This systematic approach ensures that solubility data is not just a number, but a powerful tool for optimizing processes, designing formulations, and ultimately accelerating the path of discovery and development.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Dam, V. A., et al. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

USP. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Völgyi, G., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

Schoff, C. K. (2019). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

-

PubMed. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Retrieved from [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

-

LCGC International. (2019). How It Works: UV Detection for HPLC. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

ResearchGate. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Retrieved from [Link]

-

SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

-

Synthonix. (n.d.). 6-(Methoxycarbonyl)picolinic acid. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. enamine.net [enamine.net]

- 5. This compound 95% | CAS: 293294-71-0 | AChemBlock [achemblock.com]

- 6. This compound | 293294-71-0 [chemicalbook.com]

- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. tutorchase.com [tutorchase.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. paint.org [paint.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. who.int [who.int]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. filab.fr [filab.fr]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. longdom.org [longdom.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. scioninstruments.com [scioninstruments.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. longdom.org [longdom.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-6-(methoxycarbonyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Chloro-6-(methoxycarbonyl)picolinic acid is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and a methyl ester, suggests several potential pathways for chemical degradation. An understanding of these potential liabilities is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.

This guide will elucidate the probable degradation pathways based on the chemical functionalities present in the molecule and provide a framework for establishing robust storage and handling protocols through a self-validating system of experimental investigation.

Predicted Chemical Stability and Potential Degradation Pathways

While specific stability data for this compound is not extensively published, an analysis of its constituent functional groups allows for the prediction of its primary degradation pathways. The presence of an ester, a carboxylic acid, and a chlorinated pyridine ring makes the molecule susceptible to hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Instability

The methoxycarbonyl (methyl ester) group is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding dicarboxylic acid, 4-chloro-pyridine-2,6-dicarboxylic acid, and methanol.

The chloro-substituent on the pyridine ring can also be susceptible to hydrolysis, particularly under forcing conditions of high temperature and pH, leading to the formation of a hydroxypyridine derivative. Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring.[1]

Photolytic Degradation

Pyridine and its derivatives are known to undergo photodegradation upon exposure to UV light.[2][3] The absorption of UV radiation can lead to the formation of reactive species, initiating a cascade of reactions. Potential photodegradation products of this compound could include hydroxylated pyridines and even cleavage of the pyridine ring to form various carboxylic acids.[4]

Thermal Decomposition

At elevated temperatures, pyridine carboxylic acids can undergo decarboxylation.[5] For this compound, this could potentially lead to the loss of the carboxylic acid group at the 2-position, resulting in 4-chloro-6-(methoxycarbonyl)pyridine. The thermal stability of picolinic acid and its metal complexes has been studied, indicating that decomposition pathways can be complex and are influenced by the molecular environment.[6][7]

The following diagram illustrates the predicted primary degradation pathways for this compound.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential for hydrolytic, photolytic, and thermal degradation, the following storage and handling conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential hydrolytic and thermal degradation.[8][9] |

| Light | Protect from light | To prevent photolytic degradation of the pyridine ring.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize exposure to moisture and oxygen, which can facilitate hydrolysis and oxidative degradation.[11][12] |

| Handling | Handle in a well-ventilated area, avoiding the formation of dust and aerosols. | To ensure user safety and prevent contamination.[13] |

A Self-Validating System: Forced Degradation Studies

To experimentally validate the predicted degradation pathways and establish a stability-indicating analytical method, a forced degradation study is essential. This approach provides invaluable insights into the molecule's intrinsic stability and helps in the development of robust formulations and analytical procedures.[14][15] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for conducting such studies.[16][17]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 and 48 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C for various time points (e.g., 1, 4, 8, 24 hours), monitoring the degradation frequently due to the expected rapid ester hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Incubate at room temperature for 24 and 48 hours.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven for 7 days. Also, prepare a solution and expose it to the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples, including an unstressed control, by a suitable analytical method. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice for such analyses.[18][19] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Analytical Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic phase (B) to ensure separation of the parent compound from its potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

-

Column Temperature: 30°C

Workflow for Forced Degradation and Analysis

The following diagram outlines the logical workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Conclusion: Ensuring Compound Integrity through Scientific Rigor

The stability of this compound is a critical parameter that can significantly impact the reliability of research and the viability of its use in drug development. While supplier-provided storage conditions offer a basic guideline, a deeper understanding of the molecule's intrinsic stability, informed by its chemical structure and validated through forced degradation studies, is indispensable for the discerning scientist.

By implementing the recommended storage and handling procedures and employing a systematic approach to stability assessment, researchers can ensure the integrity of their starting materials, leading to more robust and reproducible scientific outcomes. This guide provides the foundational knowledge and a practical framework to achieve this critical objective.

References

- Chen, H. Y., & Fan, X. Z. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Zeitschrift für anorganische und allgemeine Chemie, 640(2), 341-345.

- S, S., & P, P. (2023).

- Velev, V. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. PharmTech.

- Qiu, J. G., Zhang, J. J., Zhang, Y. T., Wang, Y. H., Tong, L., Hong, Q., & He, J. (2017). Biodegradation of picolinic acid by a newly isolated bacterium Alcaligenes faecalis strain JQ135. Current microbiology, 74(5), 508–514.

- Lívia, M., & Andreo, S. (n.d.).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Aakeröy, C. B., Forbes, S., & Desper, J. (2009). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 9(10), 4478–4485.

- Kim, J. H., Kim, J. H., Kim, S. J., & Park, J. H. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7583.

- Behrouz, S., & Amyes, T. L. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic letters, 12(15), 3464–3467.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- Qiu, J. G., Liu, B., Zhao, L., Zhang, Y. T., Cheng, D., Yan, X., Jiang, J. D., Hong, Q., & He, J. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current microbiology, 74(5), 508–514.

- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Bhattacharyya, B., & Laskar, S. (1981). A study of solid-state thermal decomposition characteristics of some metallo-organic compounds. Journal of Thermal Analysis, 21(1), 121–128.

- Fulford, B. (2011). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.

- Hameed, S. A., Ibraheem, H. H., & Ahmed, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.

- Penta chemicals. (2024, November 26).

- Fisher Scientific. (2025, December 18).

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5863.

- Covestro Solution Center. (n.d.).

- ChemicalBook. (2022, June 13).

- BLD Pharm. (n.d.). 293294-71-0|this compound.

- Advanced ChemBlocks. (n.d.). This compound.

- Yan, S., Zhang, J., & Wang, L. (2014). Biodegradation of pyridine under UV irradiation. Wei sheng wu xue bao = Acta microbiologica Sinica, 54(8), 938–945.

- Fanta, P. E. (1969). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.

- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.

- SGS. (n.d.).

- Pro-Active. (2025, March 27).

- International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- Yang, S., Minkler, P., & Hoppel, C. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1438–1447.

- Wikipedia. (n.d.). 2-Chloropyridine.

- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

- Caf, N., et al. (2007). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Polyhedron, 26(1), 133-140.

- Opre, Z., & Várhelyi, C. (2012). Pyrolysis of Carboxylic Acids. InTech.

- Yan, S., Zhang, J., & Wang, L. (2014). UV photolysis for accelerating pyridine biodegradation. Journal of environmental sciences (China), 26(11), 2259–2265.

- Yan, S., Zhang, J., & Wang, L. (2014). [Biodegradation of pyridine under UV irradiation]. Wei sheng wu xue bao = Acta microbiologica Sinica, 54(8), 938–945.

Sources

- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. fda.gov [fda.gov]

- 9. cbseacademic.nic.in [cbseacademic.nic.in]

- 10. researchgate.net [researchgate.net]

- 11. chempanda.com [chempanda.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Picolinic acid - Wikipedia [en.wikipedia.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. onyxipca.com [onyxipca.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of Substituted Picolinic Acids: A Technical Guide for Modern Research

Foreword: The Versatile Scaffold of Picolinic Acid

Picolinic acid, a simple pyridine-carboxylic acid, has emerged as a remarkably versatile scaffold in contemporary scientific research. Its inherent chelating properties, coupled with the vast chemical space unlocked by substitution, have propelled its derivatives to the forefront of drug discovery, agricultural science, and catalysis. This guide provides an in-depth exploration of the potential applications of substituted picolinic acids, offering not just a review of the field but a practical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable sources.

I. Picolinic Acid Derivatives in the Realm of Drug Discovery

The unique structural and electronic characteristics of the picolinic acid core make it an attractive starting point for the design of novel therapeutic agents. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, allows for the fine-tuning of binding affinity and selectivity towards various biological targets.

A. Anticancer Activity: A Multi-pronged Approach

Substituted picolinic acids have demonstrated significant potential as anticancer agents through diverse mechanisms of action.

1. Induction of Endoplasmic Reticulum Stress-Mediated Apoptosis:

Certain novel derivatives of picolinic acid have been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[1] This mechanism is of particular interest as it can bypass traditional apoptosis pathways that are often dysregulated in cancer. The accumulation of unfolded or misfolded proteins in the ER, induced by these compounds, activates the unfolded protein response (UPR), which, when prolonged, shifts from a pro-survival to a pro-apoptotic signal.

2. Modulation of Key Signaling Pathways and Immune Responses:

Picolinic acid itself, as a metal ion chelator, exhibits preclinical anti-tumor activity by modulating critical signaling pathways such as NOTCH and WNT.[2] Furthermore, it can activate macrophages, enhancing their cytotoxicity towards tumor cells.[3] The antiproliferative activity of picolinic acid is, in part, attributed to this macrophage activation.[3]

3. Development of Metal-Based Anticancer Drugs:

The chelating nature of picolinic acid and its derivatives is being exploited in the development of metal-based anticancer drugs. Rhenium(I) tricarbonyl complexes with picolinic acid and its fluorinated derivatives have been synthesized and evaluated for their in vitro anticancer activities against lung cancer cells.[2][4] The coordination of the metal center to the picolinic acid ligand can lead to novel mechanisms of cytotoxicity, distinct from traditional organic molecules.

Experimental Protocol: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of substituted picolinic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer)

-

Normal cell line for cytotoxicity comparison (e.g., MCF10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted picolinic acid derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted picolinic acid derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

B. Neuroprotection: A Shield Against Excitotoxicity

Picolinic acid, an endogenous metabolite of L-tryptophan, has demonstrated a range of neuroprotective effects.[5][6][7] Its mechanism of action in the central nervous system is multifaceted and involves antagonizing the neurotoxic effects of quinolinic acid, another tryptophan metabolite.[8][9]

Key Findings:

-

Picolinic acid protects cholinergic neurons against quinolinic acid-induced neurotoxicity.[8]

-

It attenuates the depletion of NADPH diaphorase-containing neurons in the striatum caused by chronic quinolinic acid infusion.[8]

-

Importantly, picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid, suggesting a specific modulatory role.[9]

This neuroprotective profile makes substituted picolinic acids promising candidates for the development of therapies for neurodegenerative diseases where excitotoxicity plays a significant role.

Workflow for Assessing Neuroprotective Effects

Caption: Bidentate coordination of a picolinate ligand to a central metal ion.

IV. Synthesis of Substituted Picolinic Acids: Enabling Discovery

The exploration of the vast chemical space of substituted picolinic acids relies on robust and versatile synthetic methodologies.

A. General Synthetic Strategies

A variety of synthetic routes are available for the preparation of substituted picolinic acids and their derivatives. [10][11][12][13]These often involve multi-step sequences starting from commercially available pyridine derivatives.

Common Synthetic Transformations:

-

Nucleophilic Aromatic Substitution: Halogenated picolinic acids can undergo nucleophilic substitution to introduce various functional groups. [14]* Cross-Coupling Reactions: Sonogashira and other cross-coupling reactions are employed to introduce aryl and other substituents. [11]* Functional Group Interconversions: Standard organic transformations are used to modify existing functional groups on the picolinic acid scaffold.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid Derivatives

This protocol provides a general outline for the synthesis of aminopicolinic acid derivatives via Sonogashira coupling followed by reduction, based on described methodologies. [11] Step 1: Synthesis of a 4-Iodopicolinate Ester

-

Start with a commercially available 4-chloropicolinate derivative.

-

Convert the chloro group to an iodo group using a Finkelstein-type reaction (e.g., with sodium iodide in acetone).

Step 2: Sonogashira Coupling

-

To a solution of the 4-iodopicolinate ester in a suitable solvent (e.g., THF/triethylamine), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction and purify the coupled product by column chromatography.

Step 3: Reduction of the Nitro Group (if applicable)

-

If the coupled alkyne contains a nitro group, it can be reduced to an amine using standard conditions (e.g., SnCl2·2H2O in ethanol or catalytic hydrogenation).

Step 4: Hydrolysis of the Ester

-

Hydrolyze the ester group to the corresponding carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidification.

Step 5: Purification

-

Purify the final substituted aminopicolinic acid by recrystallization or chromatography.

V. Conclusion and Future Perspectives

The field of substituted picolinic acids is a vibrant and rapidly evolving area of research. The inherent versatility of this scaffold, combined with a deeper understanding of its interactions with biological and chemical systems, continues to drive innovation across multiple disciplines. Future research will likely focus on:

-

The development of more selective and potent drug candidates with novel mechanisms of action.

-

The design of next-generation herbicides with improved environmental profiles and efficacy against resistant weeds.

-

The creation of advanced materials and catalysts based on picolinate coordination chemistry.

The technical insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this remarkable class of compounds and to contribute to the next wave of scientific discoveries.

VI. References

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules, 29(2), 356. [Link]

-

Antitumor activity of picolinic acid in CBA/J mice. (1982). Journal of the National Cancer Institute, 68(1), 123-126. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009). International Journal of Tryptophan Research, 2, 71-79. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (2015). In Vanadium: The Versatile Metal. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]

-

Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). JBIC Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]

-

Antiproliferative activity of picolinic acid due to macrophage activation. (1988). Cancer Immunology, Immunotherapy, 27(3), 223-228. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(13), 5083. [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry, 72(16), 8758-8768. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 68(3), 679-692. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). JBIC Journal of Biological Inorganic Chemistry, 28(1), 29-41. [Link]

-

A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Science, 141(3578), 363. [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. (1994). Brain Research, 668(1-2), 1-8. [Link]

-

Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. (2000). Journal of Molecular Modeling, 6(3), 329-342. [Link]

-

Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. (1993). Neuroscience Letters, 153(1), 25-28. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). ACS Omega. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances, 13(33), 23155-23164. [Link]

-

Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2015). ACS Medicinal Chemistry Letters, 6(11), 1144-1149. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. (2023). ResearchGate. [Link]

-

A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Science, 141(3578), 363. [Link]

-

Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. (2018). Molecules, 23(8), 2048. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances, 13(33), 23155-23164. [Link]

-

Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. (2022). Scientific Reports, 12(1), 14590. [Link]

-

Dipicolinic Acid, Its Analogues and Derivatives: Aspects of Their Coordination Chemistry. (2015). In Vanadium: The Versatile Metal.

-

A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Semantic Scholar. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). Crystals, 13(10), 1475. [Link]

-

The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2020). Molecules, 25(24), 5909. [Link]

-

Picolinic acid derivatives and their use as intermediates. (2020). Google Patents.

-

A Study of Metal Complexes of 2 – Picolinic Acid. (2019). Oriental Journal of Chemistry, 35(1), 251-257. [Link]

-

Control of growth by picolinic acid: Differential response of normal and transformed cells. (1978). Proceedings of the National Academy of Sciences, 75(3), 1353-1357. [Link]

-

5-substituted picolinic acid compounds and their method of use. (2001). Google Patents.

-

Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. (2019). Physiologia Plantarum, 167(4), 628-644. [Link]

Sources

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. irl.umsl.edu [irl.umsl.edu]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 14. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of chlorinated picolinic acid derivatives

An In-Depth Technical Guide to the Discovery and History of Chlorinated Picolinic Acid Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the chlorinated picolinic acid derivatives, a significant class of synthetic auxin herbicides that have shaped modern agriculture and vegetation management. From serendipitous discovery to rational drug design, we will trace the historical development, delve into the evolving understanding of their mechanism of action, and detail the key chemical innovations that have led to the compounds in use today. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical family.

The Dawn of a New Era in Weed Control: From Phenoxy Acids to Pyridines

The mid-20th century marked a revolution in agriculture with the introduction of the first synthetic auxin herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), commercialized in 1945.[1][2][3] These "plant growth regulators" mimicked the action of the natural plant hormone indole-3-acetic acid (IAA), but were far more stable in plants, leading to uncontrolled growth and eventual death in susceptible broadleaf species.[4] This set the stage for the discovery of new chemical classes that could exploit this unique, plant-specific mode of action.

A Serendipitous Discovery: The Emergence of Picloram

The story of chlorinated picolinic acid herbicides begins with an unexpected discovery at The Dow Chemical Company in the late 1950s.[2] Scientists researching 2-trichloromethylpyridine nitrification inhibitors stumbled upon a new class of compounds with potent herbicidal activity.[2] This research culminated in the commercialization of 4-amino-3,5,6-trichloropicolinic acid, better known as picloram , in 1963.[5][6]

Picloram represented a significant leap in herbicide technology. It was a systemic herbicide, capable of being absorbed by roots and leaves and translocating throughout the plant to kill it entirely.[7][8] It was exceptionally effective against perennial, deep-rooted broadleaf weeds and woody plants, often at rates much lower than 2,4-D.[8] However, its high efficacy was coupled with significant persistence in the soil, with a half-life that could extend for months or even years, posing risks to subsequent crops and leading to concerns about groundwater contamination.[8][9][10] This persistence, while beneficial for long-term control in non-crop areas like rangelands and rights-of-way, limited its use in traditional crop rotations.[9][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "5px"; } Timeline of major milestones in the development of picolinic acid herbicides.

The Second Generation: Refining Selectivity and Environmental Profile

The success and limitations of picloram spurred further research into the picolinic acid scaffold, aiming to retain high efficacy while improving crop selectivity and reducing environmental persistence.

Clopyralid